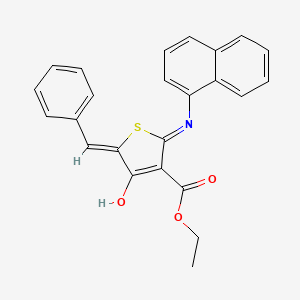
ethyl 5-benzylidene-2-(1-naphthylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-benzylidene-2-(1-naphthylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, commonly known as EBT, is a synthetic compound with potential applications in scientific research. EBT belongs to the family of thiophene derivatives, which are known for their diverse biological activities such as anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of EBT is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. EBT has been shown to inhibit the NF-κB signaling pathway, which is a major regulator of inflammation and immune response. In addition, EBT has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
EBT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. EBT has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
One of the major advantages of EBT is its potential as a therapeutic agent for inflammatory and cancerous diseases. EBT has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development.
However, there are also limitations to the use of EBT in lab experiments. One of the major limitations is the lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route of EBT.
未来方向
There are several future directions for the study of EBT. One of the major areas of interest is the development of EBT-based therapeutics for inflammatory and cancerous diseases. Further studies are needed to determine the efficacy and safety of EBT in preclinical and clinical trials.
In addition, there is a need for further studies on the mechanism of action of EBT. The identification of its molecular targets and signaling pathways will provide a better understanding of its therapeutic potential.
Conclusion:
In conclusion, EBT is a synthetic compound with potential applications in scientific research. Its anti-inflammatory and anticancer properties make it a promising candidate for further development as a therapeutic agent. Further studies are needed to determine its optimal dosage and administration route, as well as its pharmacokinetics and pharmacodynamics. The identification of its molecular targets and signaling pathways will provide a better understanding of its mechanism of action and therapeutic potential.
合成方法
The synthesis of EBT involves the condensation reaction between ethyl cyanoacetate and 2-amino-1-naphthol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reacted with benzaldehyde to yield EBT. The overall yield of the synthesis is around 50%, and the purity of the compound can be increased through recrystallization.
科学研究应用
EBT has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anti-inflammatory activity. EBT has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition, EBT has been studied for its anticancer activity. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. EBT has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase.
属性
IUPAC Name |
ethyl (5Z)-5-benzylidene-4-hydroxy-2-naphthalen-1-yliminothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c1-2-28-24(27)21-22(26)20(15-16-9-4-3-5-10-16)29-23(21)25-19-14-8-12-17-11-6-7-13-18(17)19/h3-15,26H,2H2,1H3/b20-15-,25-23? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROIAGOZCDDJML-LJVHWXJXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CC=C2)SC1=NC3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2)/SC1=NC3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-(phenylmethylidene)-4,5-dihydrothiophene-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6136457.png)
![N~2~-cyano-N~1~,N~1~-diethyl-N~2~-[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]alaninamide](/img/structure/B6136459.png)

![2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6136467.png)
![2-(3,4-diethoxyphenyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B6136477.png)
![N-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenyl]acetamide](/img/structure/B6136484.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6136493.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6136498.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6136506.png)
![ethyl 7-(1-methyl-1H-pyrazol-5-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6136519.png)
![5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6136538.png)
![1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6136539.png)
![1-(4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B6136543.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B6136561.png)